molecular formula C15H16N6O2S2 B2370336 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-34-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2370336
CAS RN: 878735-34-3
M. Wt: 376.45
InChI Key: IBNIGEXPBPNMMK-UHFFFAOYSA-N
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Description

The compound “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Scientific Research Applications

Catalytic and Synthetic Applications

  • Catalyst-Free Synthesis : An efficient approach for regioselective synthesis involving catalyst- and solvent-free conditions under microwave assistance has been developed, showcasing the synthesis of heterocyclic amides as strategic intermediates (Moreno-Fuquen et al., 2019).

Fluorescent Dyes and Optical Properties

  • Building Blocks for Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes displaying a range of fluorescence, indicating the potential of similar molecules in developing new optical materials (Witalewska et al., 2019).

Antimicrobial Activities

  • Antimicrobial and Antifungal Activities : Derivatives of heterocyclic compounds have been synthesized and tested for antimicrobial and antifungal activities, demonstrating the potential pharmaceutical applications of such molecules (Vinusha et al., 2015).

Potential as Anticancer Agents

  • Anticancer Agents : Novel pharmacophores containing thiazole moiety have been synthesized and evaluated as potent anticancer agents, underscoring the importance of heterocyclic compounds in medicinal chemistry (Gomha et al., 2017).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives, in general, is connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .

Future Directions

Given the potential of 1,3,4-thiadiazole derivatives as antitumor agents , future research could focus on further exploring the anticancer properties of this compound and similar derivatives. This could involve in-depth studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and toxicity evaluations.

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-4-24-15-19-18-14(25-15)16-13(22)12-9(2)21(20-17-12)10-5-7-11(23-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNIGEXPBPNMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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